

# Discovery and synthesis of Tirbanibulin (KX2-391)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Synthesis of **Tirbanibulin** (KX2-391)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tirbanibulin** (formerly KX2-391), marketed as Klisyri®, is a first-in-class topical medication approved by the FDA in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] It represents a significant advancement in dermatology with its novel dual mechanism of action and short treatment duration.[3][4] **Tirbanibulin** is a synthetic, small-molecule inhibitor that uniquely targets both Src kinase signaling and tubulin polymerization, leading to potent anti-proliferative and pro-apoptotic effects on the atypical keratinocytes characteristic of AK.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Tirbanibulin**.

## **Discovery and Rationale**

The development of **Tirbanibulin** stemmed from a rational drug design strategy aimed at creating a highly selective protein tyrosine kinase inhibitor.[7][8] Unlike most kinase inhibitors that compete with ATP at its highly conserved binding site, the discovery program for **Tirbanibulin** focused on targeting the more structurally diverse peptide substrate binding site of Src kinase.[7][9][10] This approach was hypothesized to yield greater selectivity and a more favorable side-effect profile.[11]



The discovery process involved an iterative cycle of molecular modeling, chemical synthesis, and biological testing of proof-of-concept compounds.[7][8][12] This strategy led to the identification of KX2-391 as a potent, non-ATP competitive Src inhibitor.[13] Subsequent mechanism of action studies revealed a second, equally important activity: the inhibition of tubulin polymerization, classifying **Tirbanibulin** as a dual-action agent.[7][14]





Click to download full resolution via product page

**Caption:** Iterative workflow for the discovery of **Tirbanibulin**.

## **Chemical Synthesis**

The synthesis of **Tirbanibulin** (N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide) has been described in the chemical literature. A representative synthetic route is outlined below. The process involves a key Suzuki coupling reaction to form the central biaryl core, followed by elaboration of the acetamide side chain.[13]

#### Synthetic Scheme:

- Ether Formation: Alkylation of a protected chloropyridine derivative with 4-bromophenol to form the corresponding ether intermediate.[13]
- Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the ether intermediate and a pyridyl boronic acid to construct the core phenyl-pyridine structure.[13]
- Side Chain Installation and Amidation: A multi-step sequence involving the substitution of a leaving group on the pyridine ring with deprotonated acetonitrile, followed by acid treatment and subsequent amidation with benzylamine at elevated temperatures to yield the final Tirbanibulin product.[13]





Click to download full resolution via product page

Caption: Key steps in the chemical synthesis of Tirbanibulin.

## **Mechanism of Action**



**Tirbanibulin** exerts its anti-proliferative effects through a dual mechanism, targeting two distinct and critical cellular components.[1][15]

- Src Kinase Inhibition: Tirbanibulin is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src, a non-receptor tyrosine kinase.[1][5] Src kinase is a proto-oncogene that, when activated, promotes downstream signaling pathways involved in cell proliferation, migration, survival, and angiogenesis.[16][17] By blocking this site,
   Tirbanibulin prevents the phosphorylation of Src substrates, effectively downregulating these oncogenic pathways.[5][17]
- Tubulin Polymerization Inhibition: **Tirbanibulin** binds reversibly to the colchicine-binding site on β-tubulin.[5][17] This action disrupts microtubule dynamics, inhibiting the formation of the mitotic spindle.[3][16] The consequence is an arrest of proliferating cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death) through mechanisms including caspase-3 stimulation and the upregulation of p53.[2][18][19] The reversibility of its binding to tubulin is thought to contribute to its favorable local tolerability profile compared to irreversible tubulin inhibitors.[5]





Click to download full resolution via product page

Caption: Dual signaling pathways inhibited by Tirbanibulin.

# Quantitative Data Summary Table 1: In Vitro Anti-proliferative Activity (GI<sub>50</sub>)

The growth inhibitory (GI<sub>50</sub>) concentrations of **Tirbanibulin** have been determined across a range of human cancer cell lines, demonstrating potent activity at low nanomolar concentrations.

| Cell Line           | Cancer Type                 | Gl50 (nM)  | Reference(s) |  |
|---------------------|-----------------------------|------------|--------------|--|
| Huh7                | Hepatocellular<br>Carcinoma | 9          | [9][20]      |  |
| PLC/PRF/5           | Hepatocellular<br>Carcinoma | 13 [9][20] |              |  |
| HT29                | Colon Cancer                | 23         | [7]          |  |
| Нер3В               | Hepatocellular<br>Carcinoma | 26         | [9][20]      |  |
| SYF/c-Src527F       | Engineered<br>Fibroblasts   | 39         | [9][20]      |  |
| HepG2               | Hepatocellular<br>Carcinoma | 60         | [9][20]      |  |
| Human Keratinocytes | Primary Cells               | ≤50        | [19]         |  |

# **Table 2: Clinical Pharmacokinetics (Topical Administration)**

Pharmacokinetic parameters were assessed following topical application of **Tirbanibulin** 1% ointment for 5 consecutive days. Systemic exposure is low.[21]



| Parameter                 | Application to Face (25 cm²) | Application to<br>Scalp (25 cm²) | Reference(s) |
|---------------------------|------------------------------|----------------------------------|--------------|
| Mean C <sub>max</sub>     | 0.34 ± 0.30 ng/mL            | 0.18 ± 0.10 ng/mL                | [1][21]      |
| Mean AUC24                | 5.0 ± 3.9 h x ng/mL          | 3.2 ± 1.9 h x ng/mL              | [1][21]      |
| Median T <sub>max</sub>   | ~7 hours                     | ~7 hours                         | [1][21]      |
| Steady State<br>Achieved  | By 72 hours                  | By 72 hours                      | [1][21]      |
| Plasma Protein<br>Binding | 88%                          | 88%                              | [1]          |
| Half-life                 | ~4 hours                     | ~4 hours                         | [1]          |

# Table 3: Phase III Clinical Efficacy in Actinic Keratosis (Day 57)

Two identical, randomized, double-blind, vehicle-controlled trials (Trial 1 and Trial 2) established the efficacy of **Tirbanibulin** for AK.[22]

| Outcome                         | Trial 1:<br>Tirbanibulin<br>(n=175)    | Trial 1:<br>Vehicle<br>(n=176) | Trial 2:<br>Tirbanibulin<br>(n=178)    | Trial 2:<br>Vehicle<br>(n=173) | Reference(s  |
|---------------------------------|----------------------------------------|--------------------------------|----------------------------------------|--------------------------------|--------------|
| Complete<br>Clearance<br>(100%) | 44%                                    | 5%                             | 54%                                    | 13%                            | [22][23][24] |
| Partial<br>Clearance<br>(≥75%)  | 68%                                    | 16%                            | 76%                                    | 20%                            | [22]         |
| Recurrence<br>at 1 Year         | 47% (of those with complete clearance) | N/A                            | 47% (of those with complete clearance) | N/A                            | [23][25]     |



# **Key Experimental Protocols Cell Proliferation / Growth Inhibition (GI₅₀) Assay**

- Cell Culture: Human cancer cell lines (e.g., Huh7, HT29) are cultured in appropriate media and conditions.
- Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
- Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of **Tirbanibulin** or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.
- Data Analysis: The absorbance data is normalized to the vehicle control. The GI<sub>50</sub> value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9][20]

### **Tubulin Polymerization Assay**

- Reaction Mixture: Purified bovine tubulin protein is prepared in a polymerization buffer (e.g.,
   G-PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.
- Compound Addition: Test compounds (Tirbanibulin, positive control like paclitaxel, negative control like DMSO) are added to the reaction mixture in a 96-well plate.[11]
- Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The temperature increase induces tubulin polymerization into microtubules.
- Monitoring: The assembly of microtubules is monitored by measuring the change in optical density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60 minutes).[11]



 Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibition is observed as a reduction in the polymerization rate and/or the final plateau of the absorbance curve compared to the vehicle control.

#### Phase III Clinical Trial Protocol for Actinic Keratosis

- Study Design: Two identically designed, multicenter, randomized, double-blind, vehiclecontrolled, parallel-group studies were conducted.[22]
- Patient Population: Adult patients with four to eight clinically typical, visible, and discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp.[22]
- Randomization: Patients were randomized in a 1:1 ratio to receive either Tirbanibulin 1% ointment or a matching vehicle ointment.[24]
- Treatment Regimen: Patients self-applied the assigned ointment to the entire 25 cm<sup>2</sup>
   treatment field once daily for five consecutive days.[22][24]
- Primary Endpoint: The primary efficacy endpoint was the percentage of patients with 100% clearance (complete response) of AK lesions within the treatment area at Day 57.[22]
- Secondary Endpoint: The secondary endpoint was the percentage of patients achieving partial clearance (≥75% reduction from baseline) of AK lesions at Day 57.[22]
- Safety and Follow-up: Local skin reactions and adverse events were monitored throughout the study. A 1-year follow-up was conducted to assess the recurrence of lesions in patients who achieved complete clearance.[22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. go.drugbank.com [go.drugbank.com]



- 2. Tirbanibulin Wikipedia [en.wikipedia.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tirbanibulin: Synthesis and Introduction Chemicalbook [chemicalbook.com]
- 14. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure—activity relationship for anticancer activity RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tirbanibulin | C26H29N3O3 | CID 23635314 PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. altmeyers.org [altmeyers.org]
- 17. Profile of Tirbanibulin for the Treatment of Actinic Keratosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. drugs.com [drugs.com]
- 22. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tirbanibulin (Klisyri) for the Treatment of Actinic Keratosis | AAFP [aafp.org]



- 24. JNCCN 360 Advanced Skin Cancers Topical Tirbanibulin Under Study for the Treatment of Actinic Keratosis [jnccn360.org]
- 25. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- To cite this document: BenchChem. [Discovery and synthesis of Tirbanibulin (KX2-391)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683773#discovery-and-synthesis-of-tirbanibulin-kx2-391]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com